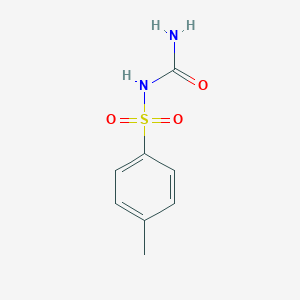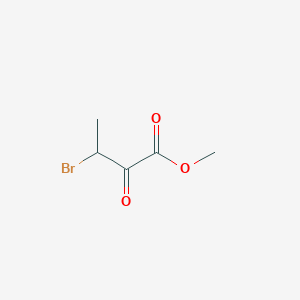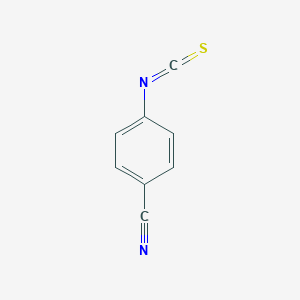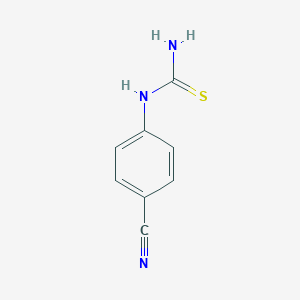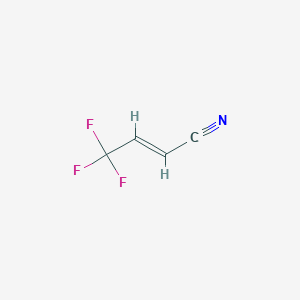![molecular formula C16H18O3 B041139 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol CAS No. 73731-86-9](/img/structure/B41139.png)
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol
Overview
Description
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, commonly known as 4-methoxyphenol, is a phenolic compound with a wide range of applications in laboratory experiments and scientific research. It is a yellow-brown solid with a melting point of 63-64°C and a boiling point of 230°C. 4-methoxyphenol is used in the synthesis of various compounds, including phenolic resins, pharmaceuticals, and dyes. It also has a variety of biochemical and physiological effects, making it a useful tool for scientific research.
Scientific Research Applications
Antioxidant Properties : Poly(4-methoxyphenol), synthesized with horseradish peroxidase and sodium dodecyl sulfate, produces a light yellow powder with excellent antioxidant properties. This makes it a promising agent for various applications (Zheng et al., 2013).
Improved Yield in Synthesis : An improved method for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, using KOH as a catalyst, achieved an average yield of 95%, conforming to literature standards (Huo Xiao-jian, 2010).
Molecular Structure and Spectroscopic Data Analysis : The study of 4-Methoxy-2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]-1, 3-thiazol-4-yl]phenol provided insights into its molecular structure and spectroscopic data (Viji et al., 2020).
Aldose Reductase Inhibition : Compound 5b, related to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, is identified as a potent and selective inhibitor of aldose reductase, showing potential as a lead compound for targeting long-term diabetes complications (Chatzopoulou et al., 2011).
Synthesis Improvement : An improved synthesis method for 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol from 4-allyl-2-methoxyphenol was developed (Pepper et al., 1971).
Serum Analysis : A sensitive and specific method was developed for determining 4-hydroxyanisole in serum, which is used in the treatment of malignant melanomas (Buell & Girard, 1984).
Hydrogen Bond Studies : Methoxyphenols and dimethoxybenzenes, which include compounds like this compound, form strong intermolecular and intramolecular hydrogen bonds, influencing their thermodynamic properties and structures (Varfolomeev et al., 2010).
Agrobacterium Virulence and Gene Transfer in Plants : Phenolic compounds with an unsaturated lateral chain, including methoxy groups, can increase Agrobacterium virulence and gene transfer in plants (Joubert et al., 2002).
Liquid Crystallinity-Enhancing Coatings : Stereoregular polymethacrylates with mesogenic ester groups, possibly including compounds similar to this compound, show potential for high-performance, liquid crystallinity-enhancing coatings (Nakano et al., 1993).
Catalysis in Synthesis : Ammonium ferric sulfate dodecahydrate was used as a catalyst for the synthesis of amyl 4-hydroxy-3-methoxycinnamate from 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid and 1-pentanol (Lin Xin-jie, 2012).
Mechanism of Action
Target of Action
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (also known as hydroferulic acid), has been used to inhibit prostaglandin e (2) production . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
Pharmacokinetics
A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid in rats showed that after oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes . This suggests rapid absorption and metabolism.
properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJQWAYMRTLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






